molecular formula C5H6N4 B1500418 Pyrimidine-4-carboximidamide CAS No. 738575-71-8

Pyrimidine-4-carboximidamide

Cat. No. B1500418
M. Wt: 122.13 g/mol
InChI Key: QSAPNXNLWSGIPY-UHFFFAOYSA-N
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Patent
US09193707B2

Procedure details

Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of Na (0.11 g) in methanol (100 mL). The mixture was stirred for 10 min. This was followed by the addition of pyrimidine-4-carbonitrile (10 g, 95.15 mmol, 1.00 equiv). The solution was stirred for 2 h at room temperature. To this was added NH4Cl (11 g, 205.65 mmol, 2.16 equiv). The resulting solution was stirred for 4 h at 25° C. The resulting mixture was concentrated under vacuum. The residue was dissolved in 100 mL of ethanol. The mixture was stirred for 10 min under reflux. The solids were filtered out. The filtrate was concentrated under vacuum. The solids were collected by filtration. This resulted in 5 g (33%) of pyrimidine-4-carboximidamide hydrochloride as a white solid. MS (ESI) m/z 123 ([M+H]+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[N:3][CH:2]=1.[NH4+:9].[Cl-]>>[N:1]1[CH:6]=[CH:5][C:4]([C:7](=[NH:9])[NH2:8])=[N:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CN=C(C=C1)C#N
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The solution was stirred for 2 h at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 4 h at 25° C
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 mL of ethanol
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
This resulted in 5 g (33%) of pyrimidine-4-carboximidamide hydrochloride as a white solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N1=CN=C(C=C1)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.